2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-6-yl)acetamide
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Overview
Description
- Its chemical formula is C₂₃H₁₈N₄O₂.
- The compound features a fused phthalazinone ring system, a benzyl group, and an indole moiety.
- It has potential applications in various fields due to its intriguing structure and properties.
2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-6-yl)acetamide: , is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigating novel reactions and reactivity patterns.
Biology: Studying its interactions with biological macromolecules (e.g., enzymes, receptors).
Medicine: Exploring potential pharmacological activities.
Industry: Developing new materials or catalysts.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Remember that this information is based on existing knowledge up to my last update in 2021
: No specific source found for this compound
Properties
Molecular Formula |
C25H20N4O2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-(3-benzyl-4-oxophthalazin-1-yl)-N-(1H-indol-6-yl)acetamide |
InChI |
InChI=1S/C25H20N4O2/c30-24(27-19-11-10-18-12-13-26-22(18)14-19)15-23-20-8-4-5-9-21(20)25(31)29(28-23)16-17-6-2-1-3-7-17/h1-14,26H,15-16H2,(H,27,30) |
InChI Key |
ADCNRTZTOOOSIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)CC(=O)NC4=CC5=C(C=C4)C=CN5 |
Origin of Product |
United States |
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